

Application Notes and Protocols for Functionalizing Oligonucleotides with NOTA-NHS Ester

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Compound of Interest

Compound Name: *NOTA-NHS ester*

Cat. No.: *B3098554*

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Introduction

The functionalization of oligonucleotides with chelating agents is a critical step in the development of radiolabeled probes for molecular imaging and targeted radiotherapy. The bifunctional chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) has gained prominence due to its ability to form highly stable complexes with various radiometals, notably Gallium-68 (^{68}Ga), under mild conditions. This document provides detailed application notes and protocols for the conjugation of NOTA-NHS (N-hydroxysuccinimide) ester to amine-modified oligonucleotides, their subsequent radiolabeling, and characterization.

Core Applications

NOTA-functionalized oligonucleotides are primarily employed as precursors for radiopharmaceuticals in non-invasive imaging techniques like Positron Emission Tomography (PET). When chelated with a positron-emitting radionuclide such as ^{68}Ga , these oligonucleotide conjugates can be used to visualize and quantify the expression of specific target molecules in vivo, aiding in cancer diagnosis, monitoring disease progression, and guiding therapy.

Experimental Data Summary

The following tables summarize key quantitative data related to the functionalization of oligonucleotides with NOTA and their subsequent radiolabeling.

Table 1: Comparison of NOTA and DOTA Conjugation Efficiency

Chelator	Molar Excess of Chelator	pH	Mean Conjugation Rate (Chelator:Biomolecule)
p-SCN-Bn-NOTA	20-fold	8	0.4
p-SCN-Bn-DOTA	20-fold	8	0.4
p-SCN-Bn-NOTA	50-fold	8	0.7
p-SCN-Bn-DOTA	50-fold	8	1.1
p-SCN-Bn-NOTA	20-fold	9	0.8
p-SCN-Bn-DOTA	20-fold	9	1.3
p-SCN-Bn-NOTA	50-fold	9	1.3
p-SCN-Bn-DOTA	50-fold	9	1.8

Data adapted from a study on single-domain antibodies, illustrating the effect of pH and molar excess on conjugation efficiency[1][2].

Table 2: Radiolabeling of NOTA-Oligonucleotides with Gallium-68

Oligonucleotide/Aptamer	Radiolabeling Conditions	Radiochemical Yield	Radiochemical Purity	Molar Activity (Specific Activity)
NOTA-EGFRvIII Aptamer	10 min at room temperature	98.5 ± 0.6%	>98%	18.5 ± 3.7 MBq/nmol
MMA-NOTA-40-mer DNA	Room temperature	Quantitative	High	51.1 MBq/nmol[3]

Data from studies on specific aptamers and oligonucleotides[3][4].

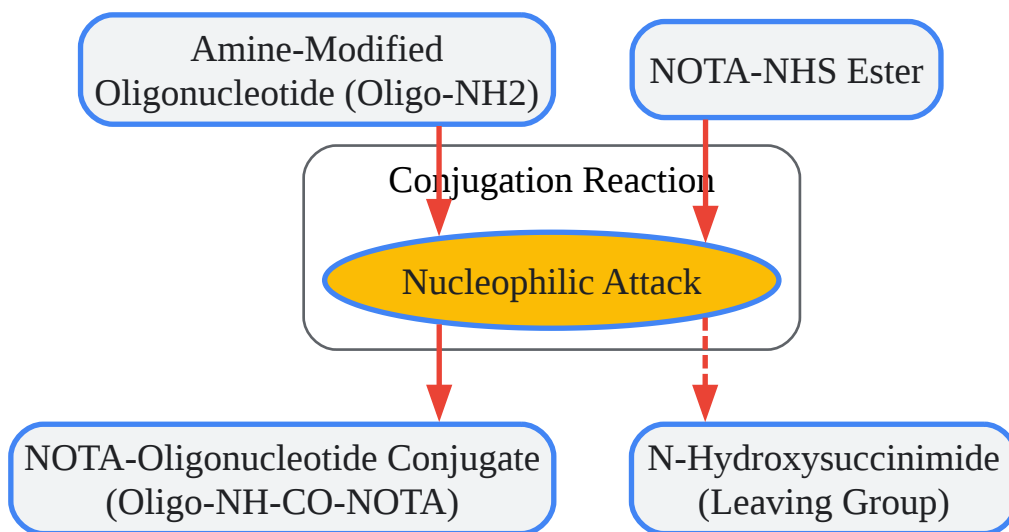
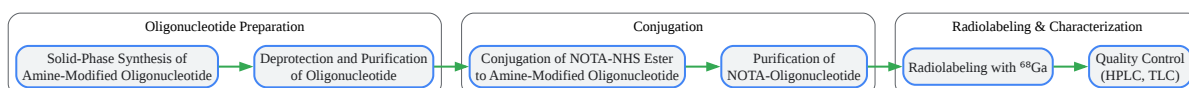
Table 3: Stability of ^{68}Ga -NOTA-Oligonucleotide Conjugates

Conjugate	Condition	Time Point	Stability (% Intact)
^{68}Ga -NOTA-EGFRvIII Aptamer	PBS at 37°C	60 min	>98%[4]
^{68}Ga -MMA-NOTA-40-mer DNA	Physiological-like conditions (PBS and serum)	Not specified	High stability observed

Data highlighting the excellent stability of ^{68}Ga -NOTA-oligonucleotide complexes[3][4].

Experimental Workflow

The overall process for generating radiolabeled NOTA-oligonucleotides involves several key stages, from the initial amine-modified oligonucleotide to the final purified radiopharmaceutical.



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